EC330

Structure-activity relationship LIF inhibitor design Steroidal oncology compounds

LIF/LIFR pathway addiction studies demand a validated, target-defined probe-generic STAT3 inhibitors fail to distinguish pathway-specific effects. EC330 is the first-in-class steroidal LIF inhibitor that directly engages the LIF/LIFR complex at site 3. • 3.3-fold selective cytotoxicity: MCF7-LIF IC50 0.075 µM vs. MCF7-Con IC50 0.245 µM • Orally bioavailable for chronic in vivo dosing; active moiety depends on 17α-difluoro acetylenic group • Potent ferroptosis inducer via GPX4 suppression-distinct from JAK/STAT inhibitors • Dual LIFR/GR activity (GR IC50 79.8 nM) enables crosstalk studies Supplied with rigorous analytical QC. Global shipping from stocked inventory.

Molecular Formula C30H32F2O2
Molecular Weight 462.6 g/mol
Cat. No. B10801037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC330
Molecular FormulaC30H32F2O2
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6
InChIInChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1
InChIKeyOWPPSPZDYGHPAN-GCNJZUOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EC330: First-in-Class Steroidal LIF Inhibitor


EC330 (CAS 2016795-77-8) is a first-in-class, steroidal small-molecule inhibitor of leukemia inhibitory factor (LIF) signaling that binds to the LIF/LIFR complex at site 3 of the ligand–receptor interface [1]. It was identified through structure–activity relationship (SAR) screening of a steroidal compound library and is the progenitor of a series of LIF/LIFR-targeting agents that includes EC357, EC363, and the next-generation optimized inhibitor EC359 [2]. EC330 exhibits nanomolar-range cytotoxicity across multiple cancer cell lines including the NCI-60 panel and demonstrates oral bioavailability [1].

Why EC330 Cannot Be Replaced by Generic Alternatives


Substitution of EC330 with superficially similar steroidal compounds or alternative LIF-pathway inhibitors carries a high risk of experimental failure because LIF inhibitory activity is critically dependent on the 17α-difluoro acetylenic moiety; EC364, which shares the same lipophilic steroidal scaffold but lacks this moiety, shows no cytotoxicity up to 10 µM in MCF7 cells [1]. Furthermore, the next-generation compound EC359 was deliberately engineered from EC330 to reduce glucocorticoid receptor (GR) binding—resulting in a distinct selectivity profile that may confound studies requiring the original pharmacophore [2]. Biologic alternatives such as LIF neutralizing antibodies operate via a fundamentally different modality (extracellular cytokine sequestration vs. receptor-site blockade), are not orally bioavailable, and exhibit different tissue penetration kinetics, making them non-interchangeable in pharmacodynamic and in vivo studies [1][3].

Quantitative Differentiation Evidence


Structural Requirement for LIF Inhibition

In a direct comparative cytotoxicity assay in MCF7 breast cancer cells, EC330 and its close analogs EC357 and EC363 displayed IC50 values of 0.2–0.3 µM, whereas EC364—a steroidal compound from the same chemotype that lacks the 17α-difluoro acetylenic moiety—showed no detectable cytotoxicity at concentrations up to 10 µM [1]. Molecular docking studies confirmed that the difluoro-acetylenic group of EC330 forms critical contacts within site 3 of the LIFR D4 domain (docking score −2.56 kcal/mol; MM-GBSA approximately −76 kcal/mol for the top IFD pose) [1]. This demonstrates that the 17α-difluoro acetylenic moiety is not merely a structural ornament but a pharmacophoric requirement for target engagement.

Structure-activity relationship LIF inhibitor design Steroidal oncology compounds

Selective Cytotoxicity in LIF-Overexpressing Cancer Cells

EC330 preferentially kills cancer cells that overexpress LIF. In MCF-7 cells engineered to ectopically overexpress LIF (MCF7-LIF), EC330 exhibits an IC50 of 0.075 µM, compared with 0.245 µM in isogenic MCF7-Con control cells—a 3.3-fold selectivity window . In an independent study using a different viability assay readout, EC330, EC357, and EC363 showed IC50 values 3–5-fold lower in MCF7-LIF cells than in MCF7-Con cells after 24 h [1]. EC330 also reduced LIF-driven migration of MCF-7 and MDA-MB-231 cells at concentrations as low as 5 nM and 15 nM, respectively . This LIF-expression-dependent sensitivity was recapitulated in vivo: EC330 (1 mg/kg i.p., 5×/week, 24 days) significantly inhibited the growth of MDA-MB-231-LIF xenograft tumors while exerting a markedly weaker effect on MDA-MB-231-Con tumors [1].

LIF-dependent cancers Selective cytotoxicity Biomarker-driven oncology

Ferroptosis Induction vs. JAK/STAT Inhibitors

EC330 and its analog EC359 were identified as potent ferroptosis inducers, causing rapid non-apoptotic cell death characterized by cytoplasmic swelling, lipid peroxide accumulation, and shrunken mitochondria with loss of cristae—morphologically and mechanistically distinct from staurosporine-induced apoptosis [1]. EC330/EC359 treatment decreased cellular GPX4 activity to a level comparable with the direct GPX4 inhibitor RSL3, and concurrently depleted intracellular glutathione (GSH) [1][2]. Cell death induced by EC330/EC359 was rescued by the iron chelator deferoxamine (DFO) and the lipid ROS scavenger ferrostatin-1 (Fer-1), but not by the pan-caspase inhibitor z-VAD-fmk [1]. Critically, JAK/STAT3 inhibitors Stattic and TG101209 induced cell death that could not be rescued by DFO or Fer-1, confirming that direct STAT3 pathway blockade triggers a non-ferroptotic death mechanism fundamentally different from the LIFR-targeting ferroptosis elicited by EC330 [1][2].

Ferroptosis induction LIFR gain-of-function Non-apoptotic cell death

Oral Bioavailability and In Vivo Tumor Reduction

EC330 is orally bioavailable and demonstrates dose-dependent tumor burden reduction in multiple xenograft models [1]. In ovarian (IGROV-1) and triple-negative breast cancer (MDA-MB-231) cell xenograft mouse models, EC330 administered at 0.1, 0.5, and 2.5 mg/kg produced dose-dependent decreases in tumor burden, with efficacy also confirmed in MDA-MB-231 patient-derived xenograft (PDX) models [1]. In an independent study, EC330 (1 mg/kg i.p., 5×/week for 24 days) significantly inhibited growth of MDA-MB-231-LIF xenografts without affecting body weight [2]. By contrast, LIF neutralizing antibodies—while achieving comparable on-target pathway blockade in cell-based assays—require intravenous administration and lack the oral dosing convenience, tissue penetration characteristics, and cost profile of a small molecule [2]. Toxicity studies indicate EC330 is safe and tolerable, with no reactivity toward thiol-cysteine residues and no off-target binding to major receptors, kinases, or ion channels in broad profiling panels [1].

Oral bioavailability In vivo xenograft Small molecule vs biologic

Glucocorticoid Receptor Binding Profile

EC330 is a steroidal compound and was found to exhibit measurable antagonism toward the glucocorticoid receptor (GR) with an IC50 of 79.8 nM in a SelectScreen Nuclear Receptor Profiling assay [1]. This GR activity motivated the medicinal chemistry optimization campaign that produced EC359, which was specifically engineered through modifications at the 11-phenyl ring to retain equipotent LIFR inhibition while eliminating GR affinity [1]. In cell viability assays using BT-549 triple-negative breast cancer cells, EC330 and EC359 showed comparable inhibitory activity (IC50 ~50 nM for EC330) [1]. Surface plasmon resonance (SPR) confirmed EC359 binds directly to LIFR with Kd = 81 µM; EC330 likewise binds LIFR at the same site 3 interface [1][2]. The differential GR activity means EC330 cannot be simply substituted with EC359 in experiments where GR-mediated effects may confound interpretation, and conversely EC330 may be the preferred tool when dual LIFR/GR pharmacology is being investigated.

Glucocorticoid receptor antagonism Selectivity profiling Drug optimization series

High-Confidence Research Application Scenarios


SAR Studies of Steroidal LIF/LIFR Inhibitors

EC330 represents the validated pharmacophore for steroidal LIF inhibition: its 17α-difluoro acetylenic moiety is essential for activity (EC364, lacking this group, is inactive at 10 µM [1]), and its site-3 LIFR binding pose has been characterized by induced-fit docking and 25-ns molecular dynamics simulations [1]. Researchers engaged in medicinal chemistry optimization of LIFR-targeting agents should use EC330 as the reference standard for benchmarking new analogs, as it is the most extensively characterized first-in-class compound with publicly available SAR data linking specific structural features (17α-difluoro acetylenic group, 4′-substitution at the 11-phenyl ring) to LIF inhibitory activity [1][2].

Functional Validation of LIF/LIFR Pathway Dependency

EC330 exhibits a quantifiable 3.3-fold selective cytotoxicity for LIF-overexpressing cancer cells (MCF7-LIF IC50 0.075 µM vs. MCF7-Con IC50 0.245 µM) [1] and preferentially inhibits LIF-driven tumor growth in xenograft models [2]. This LIF-dependent sensitivity makes EC330 an ideal functional probe for confirming LIF/LIFR pathway addiction in patient-derived samples or engineered cell lines. Its oral bioavailability further enables chronic dosing regimens in long-term in vivo pathway dependency studies, where the LIF expression level serves as a predictive biomarker for EC330 response [2].

Ferroptosis Mechanism Research with LIFR Targeting

EC330 is one of only two well-characterized LIFR-targeting small molecules (with EC359) that act as potent ferroptosis inducers—a gain-of-function effect that is mechanistically distinct from direct STAT3 inhibition [1]. EC330/EC359 treatment reduces GPX4 activity to levels comparable with the benchmark ferroptosis inducer RSL3, depletes GSH, and produces characteristic mitochondrial morphology changes on TEM [1]. Critically, JAK/STAT inhibitors Stattic and TG101209 cannot elicit this ferroptotic response, establishing EC330 as a pathway-selective tool for dissecting the intersection of LIFR signaling and iron-dependent cell death [1]. Researchers studying ferroptosis in LIFR-expressing contexts can employ EC330 as a target-defined ferroptosis inducer with a known binding site on LIFR [1][2].

Dual LIF/LIFR and Glucocorticoid Receptor Modulation

EC330 is distinguished from its next-generation successor EC359 by its measurable glucocorticoid receptor (GR) antagonism (IC50 = 79.8 nM) while retaining full LIFR inhibitory potency [1]. For investigators studying crosstalk between LIF/LIFR signaling and glucocorticoid pathways—or for those requiring a compound that engages both targets simultaneously—EC330 provides a unique dual-activity pharmacophore that is absent in the GR-silent EC359 [1]. EC330 can thus serve as a chemical probe for experiments designed to disentangle LIFR-mediated from GR-mediated transcriptional effects, provided appropriate GR-selective controls are included [1][2].

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